4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid
CAS No.:
Cat. No.: VC18788520
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClFO3 |
|---|---|
| Molecular Weight | 280.68 g/mol |
| IUPAC Name | 5-chloro-2-fluoro-4-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | CHDSKGPMBVKWFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl |
Introduction
Chemical and Structural Properties
The molecular structure of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid features a benzoic acid backbone substituted with a benzyloxy group (-OCH₂C₆H₅) at the 4-position, a chlorine atom at the 5-position, and a fluorine atom at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClFO₃ | |
| Molecular Weight | 280.68 g/mol | |
| Halogen Substituents | Cl (5-position), F (2-position) | |
| Functional Groups | Carboxylic acid, benzyloxy |
The fluorine atom’s electronegativity enhances the acidity of the carboxylic acid group, while the chlorine atom contributes to lipophilicity, potentially improving membrane permeability in biological systems . The benzyloxy group provides steric bulk, which may influence binding interactions in enzyme inhibition studies .
Comparative Analysis with Related Compounds
4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid differs from simpler fluoro-benzoic acids (e.g., 4-fluorobenzoic acid) in its multifunctional substitution pattern:
| Compound | Molecular Weight | Key Substituents | MAO-B IC₅₀ (µM) |
|---|---|---|---|
| 4-Fluorobenzoic Acid | 140.11 | F (4-position) | N/A |
| 4-Benzyloxy-2-fluorobenzoic Acid | 246.23 | F (2-position), benzyloxy | N/A |
| 4-(Benzyloxy)-5-chloro-2-fluorobenzoic Acid | 280.68 | F (2), Cl (5), benzyloxy | Predicted: <1 |
The addition of chlorine and benzyloxy groups enhances steric and electronic complexity, potentially improving target affinity compared to mono-substituted analogs .
Future Research Directions
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Mechanistic Studies: Elucidate binding modes with MAO-B and other biological targets via X-ray crystallography or molecular docking.
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In Vivo Efficacy: Evaluate pharmacokinetics and neuroprotection in animal models of neurodegeneration.
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Derivatization: Explore modifications (e.g., esterification, amidation) to optimize bioavailability and selectivity.
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